molecular formula C21H20ClN3O2S2 B2363554 N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899747-19-4

N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2363554
CAS RN: 899747-19-4
M. Wt: 445.98
InChI Key: UYYRWUCIZXTNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S2 and its molecular weight is 445.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Disposition

The pharmacokinetics and disposition of thiouracil derivatives, specifically focusing on PF-06282999, offer insights into how similar compounds might be handled within biological systems. PF-06282999, a myeloperoxidase enzyme inhibitor, exhibits properties such as resistance to metabolic turnover, moderate plasma protein binding, and a principal clearance mechanism through renal excretion in humans. These characteristics are derived from its physicochemical properties, suggesting a potential for similar compounds to be designed for minimal metabolic interactions and predictable pharmacokinetic profiles (Dong et al., 2016).

Antitumor and Antimicrobial Activities

The antitumor and antimicrobial activities of compounds structurally related to the query chemical have been extensively explored. For instance, thieno[3,2-d]pyrimidine derivatives have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma cells, suggesting a potential for similar compounds in cancer research and therapy (Hafez & El-Gazzar, 2017). Additionally, novel thienopyrimidine linked rhodanine derivatives have demonstrated antibacterial potency against several bacterial strains, pointing to the potential use of similar compounds in developing new antimicrobial agents (Kerru et al., 2019).

Chemical Synthesis and Functionalization

The synthesis and functionalization of pyrimidine derivatives highlight the chemical versatility of such compounds. These processes have led to the discovery of molecules with varied biological activities, demonstrating the potential for similar compounds to serve as building blocks in the synthesis of new therapeutic agents. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar starting materials has been explored for their antitumor evaluation, indicating the broad applicability of these compounds in medicinal chemistry (Shams et al., 2010).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-13-7-8-14(10-17(13)22)23-19(26)12-29-20-16-5-2-6-18(16)25(21(27)24-20)11-15-4-3-9-28-15/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYRWUCIZXTNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.